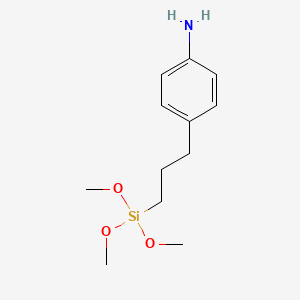
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6-ethoxyquinoline with an appropriate alcohol under specific conditions. One common method involves the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . This method ensures high regioselectivity and efficiency in the formation of the desired product.
Industrial production methods may vary, but they generally follow similar principles, utilizing catalysts and solvents to achieve high yields and purity. The choice of reagents and conditions can be optimized based on the desired scale of production and specific requirements of the end product.
Analyse Chemischer Reaktionen
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of new derivatives with altered biological activities.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the search for new treatments for infectious diseases and cancer.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable quinoline core.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is primarily related to its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making the compound a potential anticancer agent. Additionally, the compound may interact with other molecular targets, such as microbial enzymes, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used in similar synthetic applications but lacks the ethoxy group, which may affect its biological activity and solubility.
6-Chloro-4-phenylquinolin-2(1H)-one:
The presence of the ethoxy group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity.
Eigenschaften
CAS-Nummer |
1017403-05-2 |
|---|---|
Molekularformel |
C13H14ClNO2 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
1-(2-chloro-6-ethoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3 |
InChI-Schlüssel |
MYTKDZZTYQUGKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)




![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)



![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)


